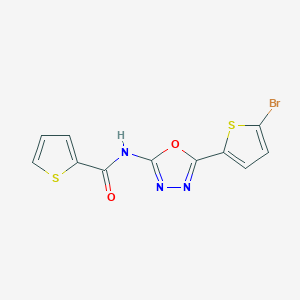

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

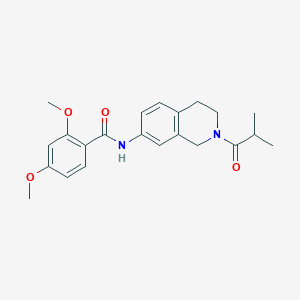

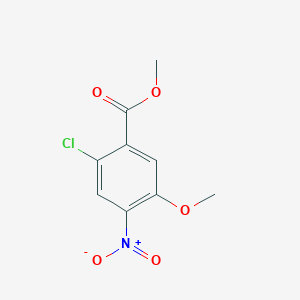

“N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds . It incorporates a thiophene species, which is a five-membered heteroaromatic compound containing a sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been observed in various studies. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was synthesized by means of TiCl4-mediated one-pot condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a carboxamide group . The exact structure would need to be confirmed by techniques such as NMR and mass spectrometry .Chemical Reactions Analysis

The compound can potentially undergo various chemical reactions due to the presence of reactive sites in its structure. For example, it might participate in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, its solubility would be influenced by the presence of polar groups such as the carboxamide .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

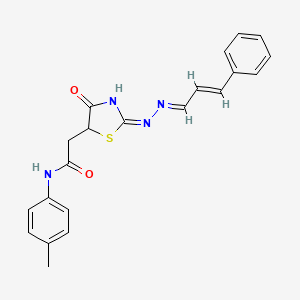

The compound N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, due to its structural complexity, has been a subject of various synthetic and structural analyses. Studies have focused on synthesizing thiophene-based derivatives, including those with oxadiazole rings, to explore their structural features and potential applications. For instance, a study on the synthesis of functionalized thiophene-based pyrazole amides highlighted the methodologies for synthesizing amide derivatives and the analysis of their non-linear optical (NLO) properties, electronic structure, and chemical reactivity descriptors through computational applications (Kanwal et al., 2022). These derivatives exhibit significant potential in various fields, including materials science, due to their electronic and optical properties.

Biological Evaluation and Antimicrobial Activity

The biological evaluation of thiophene and oxadiazole derivatives has shown promising results, especially in antimicrobial activities. A study on the synthesis, characterization, and biological evaluation of 1,3,4-oxadiazole derivatives demonstrated moderate to good antimicrobial and antifungal activities, suggesting potential for these compounds in developing new antimicrobials (Makwana & Naliapara, 2014).

Anticancer Activity

The search for novel anticancer agents has also included thiophene and oxadiazole derivatives. Studies on new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have explored their synthesis and in vitro cytotoxicity, revealing that certain thiophene-2-carboxamide derivatives exhibit good inhibitory activity against various cancer cell lines. This indicates the potential of these compounds in cancer therapy development (Atta & Abdel‐Latif, 2021).

Chemical Reactivity and Stability Analysis

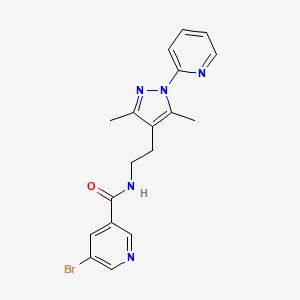

The chemical reactivity and stability of thiophene and oxadiazole derivatives have been a significant focus, with studies employing density functional theory (DFT) calculations to predict reactivity patterns and stability. These analyses provide insight into the molecular structure and electronic properties, which are crucial for designing compounds with desired reactivity and stability for various applications (Rasool et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN3O2S2/c12-8-4-3-7(19-8)10-14-15-11(17-10)13-9(16)6-2-1-5-18-6/h1-5H,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSFQJQYSTWVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Diethyl dispiro[3.1.3^{6}.1^{4}]decane-2,2-dicarboxylate](/img/structure/B2822803.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2822805.png)

![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2822806.png)

![1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2822808.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2822811.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2822813.png)

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2822814.png)

![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2822822.png)